molecular formula C14H8BrN3O3S2 B2630977 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 391229-54-2

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2630977
CAS No.: 391229-54-2
M. Wt: 410.26
InChI Key: JAECAVAMIYUNMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of Schiff bases were synthesized by the condensation of 4-(5-bromothiophen-2-yl)-6-(4-methoxypheneyl) pyrimidin-2-amine with various aromatic aldehydes in the presence of glacial acetic acid in ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For example, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole was determined .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide” are not available, reactions of similar compounds have been reported . For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “(5-bromothiophen-2-yl)methylamine” has a molecular weight of 206.11, a storage temperature of room temperature, and is a liquid .

Scientific Research Applications

Structure-Function Relationship

Thiazolides, including compounds structurally similar to N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide, have shown potential in inducing apoptosis in colorectal tumor cells. The interaction with glutathione S-transferase of class Pi 1 (GSTP1) is essential for thiazolide-induced apoptosis, suggesting a distinct molecular target in cancer cells compared to intestinal pathogens. The presence of a bromide atom on the thiazole ring is crucial for apoptosis induction in colon cancer cells, indicating specific structural requirements for therapeutic efficacy (Brockmann et al., 2014).

Quality Control in Drug Development

Research on derivatives of 1,3,4-thiadiazole, including compounds analogous to the specified compound, demonstrated significant anticonvulsive activity. The development of quality control methods for these compounds is a critical step in their preclinical studies, emphasizing the importance of identification, purity assessment, and quantitative analysis for standardization (Sych et al., 2018).

Antibacterial Activity

Novel sulfonamides containing a 2-amino-1,3-thiazole fragment have been synthesized and evaluated for their antibacterial activity against S. aureus and E. coli. These compounds, including variants of this compound, were found to have significant antibacterial properties, showcasing their potential as new antibacterial agents (Rafiee Pour et al., 2019).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds structurally related to this compound have been extensively studied. These studies include the development of novel synthetic routes, characterization of the chemical structure, and evaluation of the physical properties. For example, the solvent-free synthesis of novel sulfonamide derivatives and their subsequent evaluation for antibacterial activity represent a significant advancement in the field of medicinal chemistry (Rafiee Pour et al., 2019).

Safety and Hazards

Safety information for similar compounds indicates that precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3S2/c15-12-6-5-11(23-12)10-7-22-14(16-10)17-13(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAECAVAMIYUNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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